N-(2-benzylphenyl)-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a benzyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 2-benzylaniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for purification and quality control ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The benzyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the substituents introduced.
Scientific Research Applications
N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-BENZYLPHENYL)-4-METHYLBENZENESULFONAMIDE: Similar structure but with a methyl group instead of an isopropyl group.
N-(2-BENZYLPHENYL)-4-ETHYLBENZENESULFONAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in enzyme binding and overall efficacy compared to its analogs.
Properties
Molecular Formula |
C22H23NO2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H23NO2S/c1-17(2)19-12-14-21(15-13-19)26(24,25)23-22-11-7-6-10-20(22)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3 |
InChI Key |
XTZVKVXXXQKIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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